

Application Notes and Protocols for Spectrophotometric pH Measurements Using Cresol Red

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cresol red*

Cat. No.: *B154985*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresol red is a sulfonephthalein dye widely utilized as a pH indicator in various scientific and industrial applications, including biological research, environmental testing, and drug development.^{[1][2][3]} Its distinct color change from yellow in acidic solutions to a reddish-purple in alkaline conditions allows for the precise determination of pH through spectrophotometry.^{[2][4]} This method offers high precision and is particularly useful for monitoring pH in solutions where traditional electrode measurements may be challenging.^[5] The accuracy of this method is highly dependent on the purity of the **Cresol red** dye, as impurities can lead to significant errors in pH determination.^{[2][6][7][8]}

This document provides detailed protocols for the preparation of **Cresol red** indicator solutions and the subsequent spectrophotometric measurement of pH.

Principle of Measurement

The spectrophotometric determination of pH using **Cresol red** is based on the Beer-Lambert law. **Cresol red** is a weak acid that exists in two forms in equilibrium: a protonated (acidic) form (HIn) and a deprotonated (basic) form (In^-). Each form has a distinct molar absorptivity and a characteristic maximum absorbance at a specific wavelength. The acidic, yellow form of **Cresol**

red has a maximum absorbance at approximately 433 nm, while the basic, reddish-purple form has a maximum absorbance at around 573 nm.[6][9]

By measuring the absorbance of a solution containing **Cresol red** at these two wavelengths, the ratio of the basic to the acidic form can be determined. This ratio is directly related to the pH of the solution through the Henderson-Hasselbalch equation.

Quantitative Data

A summary of the key quantitative data for **Cresol red** is presented in the table below.

Parameter	Value	Reference
pH Range (alkaline)	7.2 - 8.8	[3][4]
pKa (second dissociation)	~8.0 - 8.5	[2]
λ_{max} (Acidic form, HIn)	~433 nm	[6][9]
λ_{max} (Basic form, In ⁻)	~573 nm	[6][9]
Color (Acidic)	Yellow	[2][4]
Color (Alkaline)	Reddish-purple	[2][4]

Experimental Protocols

Preparation of Cresol Red Indicator Solution

This protocol describes the preparation of a 0.1% **Cresol red** indicator solution.

Materials:

- **Cresol red** (o-cresolsulfonephthalein), powder
- Sodium hydroxide (NaOH), 0.1 M solution
- Ethanol, 95%
- Distilled or deionized water

- 100 mL volumetric flask
- Analytical balance
- Pipettes

Procedure:

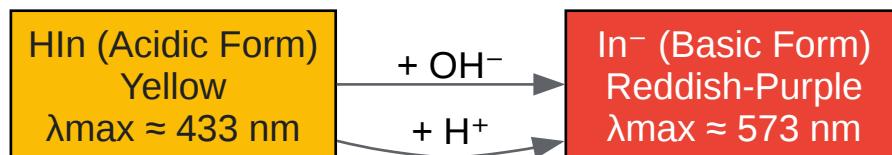
- Accurately weigh 0.1 g of **Cresol red** powder.[4]
- Dissolve the **Cresol red** in 2.65 mL of 0.1 M sodium hydroxide solution and 20 mL of 95% ethanol in a 100 mL volumetric flask.[4]
- Once the **Cresol red** is completely dissolved, add distilled water to bring the final volume to 100 mL.[4]
- Mix the solution thoroughly.
- Store the indicator solution in a tightly sealed, light-protected container at room temperature.

Spectrophotometric pH Measurement

This protocol outlines the steps for determining the pH of a sample solution using the prepared **Cresol red** indicator.

Materials and Equipment:

- Sample solution of unknown pH
- Prepared **Cresol red** indicator solution
- Spectrophotometer (UV-Vis)
- Cuvettes (quartz or glass, with a 1 cm path length is standard)
- pH buffer solutions for calibration (optional, for validation)
- Micropipettes


Procedure:

- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the spectrophotometer to measure absorbance at 433 nm and 573 nm.[6][9]
- Blank Measurement:
 - Fill a clean cuvette with the sample solution (without any added indicator).
 - Place the cuvette in the spectrophotometer and record the absorbance at 433 nm and 573 nm. This is your blank measurement. For many instruments, you can set this as the zero absorbance baseline.
- Sample Measurement:
 - Add a small, precise volume of the **Cresol red** indicator solution to a known volume of the sample solution. A typical final concentration of the indicator in the sample is in the micromolar range.[6] The exact amount may need to be optimized for your specific application to ensure absorbances are within the linear range of the spectrophotometer.
 - Mix the solution thoroughly but gently to avoid introducing air bubbles.
 - Transfer the solution to a clean cuvette.
 - Measure and record the absorbance of the sample with the indicator at 433 nm (A433) and 573 nm (A573).
- pH Calculation:
 - Calculate the ratio (R) of the absorbances: $R = A573 / A433$
 - The pH can then be calculated using the following equation, which is a rearranged form of the Henderson-Hasselbalch equation incorporating the molar absorptivity ratios of the indicator: $pH = pK_a + \log[(R - e1) / (e2 - R * e3)]$

Where:

- pK_a is the negative logarithm of the acid dissociation constant of **Cresol red**.
- $e1 = A_{573}(\text{HIn}) / A_{433}(\text{HIn})$ (ratio of absorbances of the acidic form at the two wavelengths).
- $e2 = A_{573}(\text{In}^-) / A_{433}(\text{HIn})$ (ratio of absorbance of the basic form at 573 nm to the acidic form at 433 nm).
- $e3 = A_{433}(\text{In}^-) / A_{433}(\text{HIn})$ (ratio of absorbances of the basic form to the acidic form at 433 nm).
- For highly accurate measurements, especially in complex matrices like seawater, more complex equations that account for temperature and salinity are required.[\[6\]](#)[\[7\]](#)

Visualizations

H^+

Preparation

Prepare Cresol Red Indicator Solution

Measurement

Setup Spectrophotometer ($\lambda = 433$ nm & 573 nm)

Measure Blank (Sample without indicator)

Add Indicator to Sample

Measure Sample Absorbance (A_{433} and A_{573})

Data Analysis

Calculate Absorbance Ratio
 $R = A_{573} / A_{433}$

Calculate pH using
Henderson-Hasselbalch Equation

pH of Solution

Cresol Red Equilibrium
 $(HIn \rightleftharpoons H^+ + In^-)$

Concentration Ratio
 $([In^-] / [HIn])$

Absorbance Ratio
 (A_{573} / A_{433})

Calculation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 4. goldbio.com [goldbio.com]
- 5. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 7. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Spectrophotometric pH Measurements Using Cresol Red]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154985#spectrophotometric-ph-measurements-using-cresol-red>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com